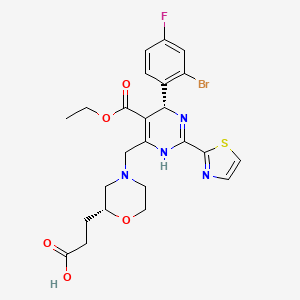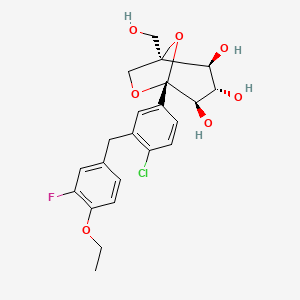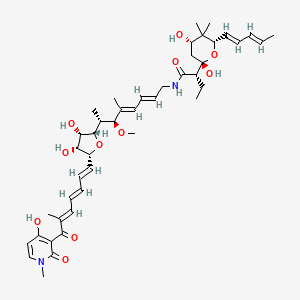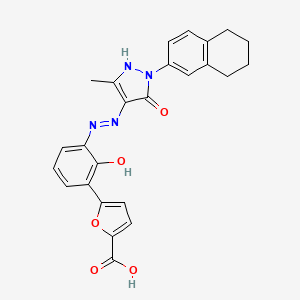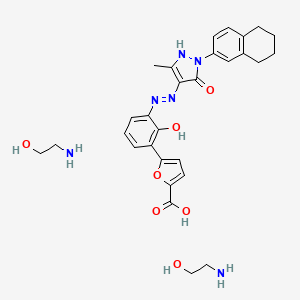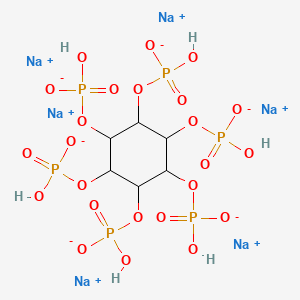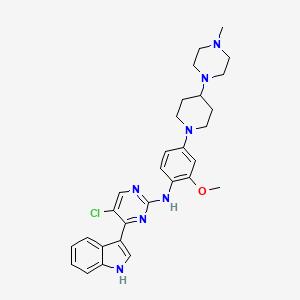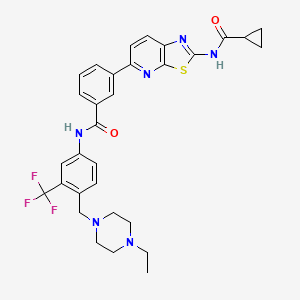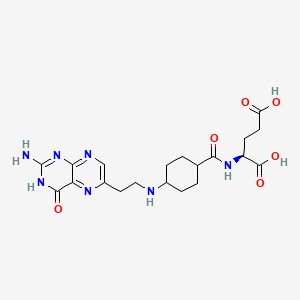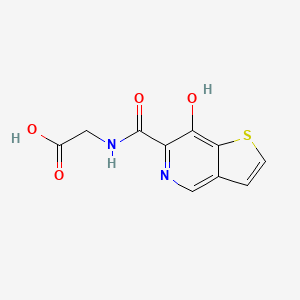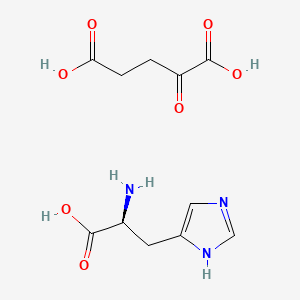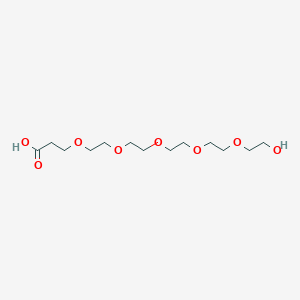
Hydroxy-PEG5-acid
Overview
Description
Hydroxy-PEG5-acid is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a terminal carboxylic acid. This compound is known for its hydrophilic properties, which increase its solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds . The hydroxyl group allows for further derivatization or replacement with other reactive functional groups .
Mechanism of Action
Target of Action
Hydroxy-PEG5-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTACs. These proteins can vary widely depending on the specific PROTAC being synthesized .
Mode of Action
This compound interacts with its targets through the formation of a stable amide bond . This occurs when the terminal carboxylic acid of the this compound reacts with primary amine groups in the presence of activators . The resulting PROTACs contain two different ligands connected by the this compound linker: one ligand for an E3 ubiquitin ligase and the other for the target protein . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have good water solubility
Action Environment
For example, the formation of the amide bond between this compound and primary amine groups is likely to be influenced by pH
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG5-acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The terminal carboxylic acid group of this compound can react with primary amine groups to form stable amide bonds, which is essential for conjugation reactions . This interaction is facilitated by activators like EDC or DCC, which help in forming the amide bond. Additionally, the hydroxyl group of this compound allows for further derivatization or replacement with other reactive functional groups, enhancing its versatility in biochemical applications .
Cellular Effects
This compound influences various cellular processes by enhancing the solubility and stability of conjugated molecules. It is known to resist protein adsorption due to its hydrophilic nature, making it bioinert . This property is particularly useful in cell encapsulation and tissue engineering applications, where this compound can be used to create hydrogels that support cell growth and function . The compound’s ability to form stable conjugates with proteins and peptides also allows for targeted delivery and controlled release of therapeutic agents within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The terminal carboxylic acid group reacts with primary amine groups to form stable amide bonds, which are crucial for the conjugation of proteins and peptides . This reaction is facilitated by activators like EDC or DCC, which help in forming the amide bond. Additionally, the hydroxyl group of this compound allows for further derivatization or replacement with other reactive functional groups, enhancing its versatility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability over time, making it suitable for long-term studies. The compound is stable at -20°C, ensuring its integrity during storage . Over time, this compound maintains its biochemical properties, allowing for consistent results in in vitro and in vivo studies. Its stability and resistance to degradation make it a reliable reagent for various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to carefully monitor and adjust the dosage to achieve the desired therapeutic effects while minimizing any adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s hydrophilic nature allows it to be easily transported within cells and tissues, where it can participate in metabolic reactions . The terminal carboxylic acid group of this compound can be metabolized by enzymes, leading to the formation of metabolites that can further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its hydrophilic nature. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments, where it can exert its biochemical effects . Its ability to form stable conjugates with proteins and peptides also allows for targeted delivery and controlled release of therapeutic agents within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions, as it allows this compound to interact with specific biomolecules and participate in targeted biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy-PEG5-acid is typically synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The process involves the activation of the carboxylic acid group using agents like EDC or DCC, followed by the coupling with the hydroxyl group of the PEG chain . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent degradation of the PEG chain.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar activation and coupling techniques. The process is optimized for high yield and purity, often involving purification steps such as column chromatography or recrystallization to remove impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG5-acid undergoes various chemical reactions, including:
Amide Bond Formation: Reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the carboxylic acid can be reduced to an alcohol.
Common Reagents and Conditions:
EDC or DCC: Used for activating the carboxylic acid group for amide bond formation.
Acidic Catalysts: Used for esterification reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Amides: Formed from reactions with primary amines.
Esters: Formed from reactions with alcohols.
Aldehydes/Ketones: Formed from oxidation of the hydroxyl group.
Alcohols: Formed from reduction of the carboxylic acid group.
Scientific Research Applications
Hydroxy-PEG5-acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Methoxy-PEG5-acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Amino-PEG5-acid: Contains an amino group instead of a hydroxyl group.
Carboxy-PEG5-acid: Similar structure but with an additional carboxylic acid group.
Uniqueness: Hydroxy-PEG5-acid is unique due to its combination of a hydroxyl group and a terminal carboxylic acid, which allows for versatile chemical modifications and applications. The hydroxyl group enables further derivatization, while the carboxylic acid group facilitates stable amide bond formation with primary amines .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O8/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h14H,1-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZLSNLBIKBFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



